Crystal Structure Defines Unique Perselenide Intermediate State vs. Free Selenocysteine or Cysteine
The 2.0–2.2 Å X-ray crystal structure of E. coli NifS/CsdB (PDB 1KMK) directly visualizes S-Selanyl Cysteine (CSZ) as a covalent perselenide intermediate, with its selenium atom bonded to the sulfur of active-site residue Cys364 [1][2]. This contrasts with structures of free selenocysteine or cysteine, which lack the Se–S bridge. The same enzyme in complex with selenocysteine (PDB 1JF9) shows a different binding mode without the perselenide linkage, demonstrating that CSZ is a distinct catalytic intermediate, not merely a substrate analog.
| Evidence Dimension | Covalent linkage state at enzyme active site |
|---|---|
| Target Compound Data | CSZ forms Se–S bond with Cys364; resolved at 2.2 Å in PDB 1KMK |
| Comparator Or Baseline | Selenocysteine (Sec) binds non-covalently in PDB 1JF9; L-cysteine forms persulfide (CSS) in PDB 1KMJ |
| Quantified Difference | Presence of Se–S vs. S–S covalent intermediate; distinct electron density for selenium vs. sulfur |
| Conditions | X-ray crystallography of recombinant E. coli CsdB; PLP cofactor present; pH not specified but typically near physiological |
Why This Matters
This structural evidence proves that CSZ uniquely captures the enzyme's catalytic perselenide state, making it indispensable for mechanistic studies of selenium transfer that no other standard amino acid can provide.
- [1] Lima, C.D. Analysis of the E. coli NifS CsdB protein at 2.0 Å reveals the structural basis for perselenide and persulfide intermediate formation. J. Mol. Biol. 315, 1199–1208 (2002). DOI: 10.1006/jmbi.2001.5308. View Source
- [2] RCSB PDB. 1KMK: E. coli NifS/CsdB protein at 2.20Å with the cysteine perselenide intermediate (residue CSZ). https://www.rcsb.org/structure/1KMK (Accessed 2026-05-13). View Source
